Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a compound that features a piperidine ring substituted with a tert-butyl ester group and a phenyl ring bearing an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Ring: The phenyl ring with the trifluoromethyl and amino groups can be introduced via a Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the development of probes for studying biological pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but lacks the trifluoromethyl group.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: This compound features a bromophenyl group instead of the trifluoromethyl group.
Uniqueness
Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s potential as a drug candidate and its utility in various chemical reactions.
Biological Activity
Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a synthetic compound with notable biological activity, primarily explored in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a tert-butyl ester group and a phenyl substitution that includes an amino group and a trifluoromethyl group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.
Property | Value |
---|---|
Molecular Formula | C17H23F3N2O2 |
Molecular Weight | 348.38 g/mol |
CAS Number | 1529769-51-4 |
LogP (octanol-water partition) | 3.0 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group contributes to its lipophilicity. These interactions may modulate enzyme activities and receptor functions, leading to various pharmacological effects.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that related piperidine derivatives demonstrate significant antiproliferative activity, with IC50 values ranging from 6.3 µM to 21 µM against various cancer types, including colon adenocarcinoma and lung carcinoma .
Antimicrobial Activity
In addition to antitumor properties, the compound's structural analogs have been screened for antimicrobial activity against pathogens such as Mycobacterium tuberculosis. High-throughput screening identified several analogs with promising anti-tubercular activity, suggesting that modifications to the piperidine core can enhance efficacy against resistant strains .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxicity of a series of piperidine derivatives, including those similar to this compound. The results showed that these compounds could inhibit cell proliferation in several cancer cell lines, indicating potential for development as anticancer agents .
- Antimicrobial Screening : Another investigation focused on the anti-tubercular properties of piperidinyl compounds derived from high-throughput screening. The study highlighted that certain modifications led to improved potency against M. tuberculosis, emphasizing the role of structural variations in enhancing biological activity .
Comparative Analysis
When compared to similar compounds lacking the trifluoromethyl group, this compound exhibits enhanced lipophilicity and metabolic stability, which are crucial for drug-like properties.
Compound | IC50 (µM) | Biological Activity |
---|---|---|
This compound | 6.3 - 21 | Antitumor |
Tert-butyl 4-(aminomethyl)-4-(3-trifluoromethyl)phenyl)piperidine-1-carboxylate | >50 | Less potent |
Properties
IUPAC Name |
tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-6-4-11(5-7-22)12-8-13(17(18,19)20)10-14(21)9-12/h8-11H,4-7,21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYABRMWRIJHPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136132 | |
Record name | 1,1-Dimethylethyl 4-[3-amino-5-(trifluoromethyl)phenyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1529769-51-4 | |
Record name | 1,1-Dimethylethyl 4-[3-amino-5-(trifluoromethyl)phenyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1529769-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[3-amino-5-(trifluoromethyl)phenyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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